Octahydro-1h-isoindol-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10479-68-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
JKYNCKNIVHDOKU-BQBZGAKWSA-N |
SMILES |
C1CCC2C(C1)CNC2=O |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Other CAS No. |
2555-11-5 10479-68-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydro 1h Isoindol 1 One and Saturated Isoindolone Analogues
Strategies for Core Scaffold Construction
The fundamental approach to synthesizing the isoindolone skeleton involves the formation of the heterocyclic ring fused to a cyclohexane (B81311) ring. Key strategies include intramolecular bond formation to close the lactam ring and condensation reactions that build the bicyclic system in a concerted manner.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of isoindolone frameworks. These methods involve the formation of the core structure through the strategic intramolecular connection of a pre-assembled acyclic precursor. Various approaches, including tandem, intramolecular, and anionic cyclizations, have been developed to afford these complex structures with high efficiency and control.
Tandem or cascade reactions offer an efficient route to complex molecules like isoindolinones from simple starting materials in a single operation. Bifunctional aromatic compounds, such as 2-cyanobenzaldehyde and its related 2-acylbenzonitriles, have emerged as valuable precursors in these cascade reactions. These starting materials can lead to a variety of heterocyclic compounds, including isoindolinones, through divergent reaction pathways that are often unpredictable but highly efficient. The versatility of these substrates allows for the construction of the isoindolinone core by reacting with various partners, demonstrating the power of tandem strategies in heterocyclic synthesis.
A notable example involves the reaction of 2-cyanobenzaldehyde with nucleophiles, which can initiate a cascade of events leading to the isoindolinone ring system. The specific outcome of these reactions can be tailored by the choice of reactants and conditions, providing access to a diverse library of substituted isoindolinones.
Table 1: Examples of Tandem Reactions in Isoindolinone Synthesis
| Starting Material | Reactant Type | Key Transformation | Resulting Heterocycle |
|---|---|---|---|
| 2-Cyanobenzaldehyde | Nickel complex of chiral glycine Schiff base | Asymmetric synthesis | Chiral Isoindolinones |
| 2-Cyanobenzaldehyde | Diaryliodonium salts (Cu(II)-catalyzed) | Aromatic C-H functionalization | 3-Aryl Isoindolinones |
This table illustrates the versatility of 2-cyanobenzaldehyde and related compounds in tandem reactions for synthesizing various isoindolinone derivatives.
Intramolecular cyclization represents a direct and powerful method for constructing the isoindolone ring. This strategy involves a precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction. Key examples include the cyclization of pyridinylbenzoic acids and reactions proceeding through N-acyliminium ion intermediates.
Pyridinylbenzoic Acids: A straightforward, one-pot method has been developed for the synthesis of pyrido-[2,1-a]isoindolones from pyridinylbenzoic acids. This reaction proceeds via an intramolecular cyclization involving a carboxylic acid activated by tosyl chloride and an electron-poor pyridinic nitrogen. The process is notable for its high yields and for providing a novel route to functionalized isoindolones. The substitution pattern on the pyridine (B92270) ring can influence the reaction's outcome.
N-Acyliminium Ion Precursors: The generation and subsequent trapping of N-acyliminium ions is a well-established strategy for synthesizing functionalized isoindolinones. These reactive intermediates can be formed from readily available precursors like 3-hydroxyisoindolinones under catalysis by Lewis acids such as calcium catalysts. The N-acyliminium ion is then trapped by a range of nucleophiles, including those containing carbon, nitrogen, and sulfur, to yield a variety of 3-substituted isoindolinones. This method is valued for its tolerance of a wide array of functional groups and its ability to produce high-value scaffolds in good to excellent yields. More advanced decarbonative routes can also generate N-acyliminium ions from different substrates, expanding the scope of this methodology.
Table 2: Intramolecular Cyclization Approaches to Isoindolones
| Precursor Type | Key Intermediate/Reagent | Mechanism Highlights | Scope |
|---|---|---|---|
| Pyridinylbenzoic acids | Tosyl chloride | Activation of carboxylic acid, cyclization onto pyridine nitrogen | Synthesis of pyrido-[2,1-a]isoindolones |
| 3-Hydroxyisoindolinones | Lewis Acid (e.g., Calcium catalyst) | Formation and trapping of N-acyliminium ion | Wide range of 3-substituted isoindolinones |
This table summarizes key features of intramolecular cyclization strategies used in the synthesis of isoindolone derivatives.
Anionic intramolecular cyclization provides a distinct route to partially saturated isoindolones. This method often utilizes organolithium reagents to generate a nucleophilic center that subsequently attacks an electrophilic site within the same molecule to form the heterocyclic ring.
A prominent example is the dearomatizing cyclization of lithiated benzamides. In this approach, benzamides derived from chiral α-alkylbenzylamines are treated with a strong base like tert-butyllithium (t-BuLi). This generates a benzyllithium intermediate which, upon warming, cyclizes to form a lithium enolate. Quenching this intermediate with an electrophile, such as ammonium chloride (NH₄Cl), yields the partially saturated isoindolone product. This method allows for a high degree of regio- and diastereoselectivity. Another related strategy involves a lithium-iodide exchange on o-iodobenzoyl derivatives, which generates a transient o-lithiobenzoate species that can be trapped intramolecularly by an imine to form the isoindolone ring.
Table 3: Anionic Cyclization of Lithiated Benzamides
| Precursor | Reagent | Key Intermediate | Product Type |
|---|---|---|---|
| N-substituted benzamide | t-BuLi | Benzyllithium | Partially saturated isoindolone |
This table outlines the precursors and reagents involved in the anionic intramolecular cyclization approach to isoindolones.
Condensation Reactions
Condensation reactions involve the joining of two or more molecules, often with the loss of a small molecule like water, to form the desired product. This approach is particularly effective for constructing the isoindole-1,3-dione scaffold, a close relative and precursor to isoindolones.
The reaction between phthalic anhydride (B1165640) and primary amines is a classic and highly efficient method for the synthesis of N-substituted phthalimides (isoindole-1,3-diones). This condensation reaction is widely applicable to a range of amines, including aromatic, aliphatic, and benzylic amines. The reaction typically proceeds by heating the two components, often in a solvent, to drive off the water molecule formed during the condensation.
For the synthesis of saturated analogues, such as hexahydro-1H-isoindole-1,3-diones, a saturated version of phthalic anhydride, namely tetrahydrophthalic anhydride, is used. For instance, reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in refluxing glacial acetic acid yields the corresponding N-substituted hexahydro-1H-isoindole-1,3-dione derivative. Similarly, reacting tetrahydroisobenzofuran-1,3-dione (a form of tetrahydrophthalic anhydride) with primary amines like ethanolamine in refluxing toluene (B28343) produces N-substituted tetrahydro-1H-isoindole-1,3(2H)-diones. These dione products can then be selectively reduced to afford the target octahydro-1H-isoindol-1-one compounds.
Table 4: Synthesis of Isoindole-1,3-diones via Condensation
| Anhydride Precursor | Amine/Alicyclic Partner | Reaction Conditions | Product |
|---|---|---|---|
| Phthalic Anhydride | Primary Amines (aromatic, aliphatic) | Heating | N-substituted Phthalimides |
| Tetrahydrophthalic Anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Glacial Acetic Acid, Reflux | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl) derivative |
This table details the condensation reactions of phthalic anhydride and its saturated analogues to form isoindole-1,3-dione scaffolds.
Reactions of N-Arylbenzenecarboximidamides with Phthalic Anhydride
The reaction between phthalic anhydride and primary amines or anilines is a well-established method for the synthesis of N-substituted phthalimides. researchgate.net These phthalimides can serve as precursors to isoindolones. While the direct reaction of N-arylbenzenecarboximidamides with phthalic anhydride to form isoindolones is not extensively documented, the synthesis of N-substituted phthalimides is a crucial first step.
The general procedure involves the condensation of phthalic anhydride with an amine in a suitable solvent, often with heating. For instance, N-substituted phthalimides can be synthesized by reacting phthalic anhydride with various amines and anilines. researchgate.net Once the N-substituted phthalimide is formed, it can be selectively reduced to the corresponding isoindolinone.
A plausible synthetic route to an N-substituted this compound would first involve the synthesis of the corresponding N-substituted phthalimide from phthalic anhydride. This intermediate could then undergo catalytic hydrogenation to first reduce one of the carbonyl groups to a methylene group, forming the isoindolinone, followed by the saturation of the aromatic ring to yield the final this compound.
Claisen-Schmidt Condensation Approaches to Isoindolone-Containing Structures
While the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen, is not a direct method for the synthesis of the isoindolone ring, a related intramolecular Claisen condensation, the Dieckmann cyclization, provides a powerful tool for the formation of cyclic β-keto esters. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.org These intermediates can then be further elaborated to construct the desired saturated isoindolone framework.
The Dieckmann condensation is an intramolecular reaction of a diester with a base to yield a β-keto ester. masterorganicchemistry.comlibretexts.orglibretexts.org For the synthesis of a precursor to the isoindolone ring, a suitably substituted diester can be cyclized to form a five-membered ring, which is a key structural feature of the target molecule. The reaction proceeds best for the formation of five- and six-membered rings. masterorganicchemistry.comlibretexts.org
The general mechanism involves the following steps:
Formation of an enolate at the α-carbon of one of the ester groups.
Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group.
Elimination of an alkoxide leaving group to form the cyclic β-keto ester. libretexts.orglibretexts.org
A subsequent hydrolysis, decarboxylation, and reductive amination sequence could then be envisioned to convert the cyclic β-keto ester into the this compound ring system.
Reduction-Based Approaches
Reduction methodologies are central to the synthesis of saturated heterocyclic systems like this compound from their unsaturated precursors. These methods include ring contraction of larger heterocyclic systems, stereoselective reductions, and catalytic hydrogenation.
Ring contraction reactions offer a unique approach to the synthesis of smaller, often more strained, ring systems from larger ones. wikipedia.org While the direct ring contraction of a hexahydro-1(2H)-phthalazinone to an this compound is not a widely reported transformation, analogous ring contractions of related phthalazine derivatives have been observed.
In one study, the treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium nitrate resulted in an efficient ring contraction to yield 3,6-dimethoxyphthalimide. This transformation suggests that under specific oxidative conditions, the six-membered pyridazinedione ring can rearrange to the more stable five-membered imide ring. While this example starts from a more oxidized phthalazine derivative, it provides a proof of principle for the feasibility of such a ring contraction. A subsequent reduction of the resulting phthalimide would be necessary to obtain the desired saturated isoindolone.
The magnesium-methanol (Mg/MeOH) system is a versatile, efficient, and economical reducing agent for a variety of organic transformations. researchgate.netsciencemadness.orgresearchgate.net Of particular relevance to the synthesis of this compound is its ability to selectively reduce α,β-unsaturated amides and lactams to their corresponding saturated derivatives. This method is advantageous due to its operational simplicity and the fact that other reducible functional groups, such as esters and nitriles, can remain unaffected. researchgate.net
The reduction of α,β-olefinic amides with various substitution patterns on the carbon-carbon double bond and at the nitrogen atom proceeds smoothly to the corresponding saturated amides using magnesium in methanol. This methodology can be applied to an unsaturated isoindolone precursor to generate the saturated this compound. The reaction is typically carried out at room temperature and provides a chemoselective route to the target molecule.
Table 1: Reduction of α,β-Unsaturated Amides and Lactams with Mg/MeOH
| Substrate | Product | Yield (%) |
| N-Benzyl-8-azabicyclo[4.3.0]nona-1(6),3-dien-7-one | Mixture of cis- and trans-dihydro-derivatives | Not specified |
| Quinolin-2(1H)-one | 3,4-Dihydroquinolin-2(1H)-one | Not specified |
| 5,6,7,8-Tetrahydroquinolin-2(1H)-one | Mixture of two dihydro-derivatives | Not specified |
Data sourced from a study on the selective reduction of α,β-olefinic amides and lactams by magnesium and methanol.
Catalytic hydrogenation is a fundamental and widely used method for the reduction of double bonds and aromatic rings. For the synthesis of this compound, catalytic hydrogenation can be employed to reduce unsaturated isoindolone precursors or to saturate the aromatic ring of an isoindolinone.
The hydrogenation of phthalimides to isoindolinones has been reported using various catalytic systems. For example, a palladium on carbon (Pd/C) catalyst in the presence of a strong acid like trifluoroacetic acid can effectively reduce one of the carbonyl groups of a phthalimide to a methylene group, yielding the corresponding isoindolinone. nih.gov More recently, a bimetallic silver-rhenium catalyst on alumina ([AgRe/Al₂O₃]) has been shown to be effective for the hydrodeoxygenation of azaphthalimides to azaisoindolinones. nih.gov
Once the isoindolinone is obtained, further hydrogenation is required to saturate the benzene ring to yield the this compound. This can typically be achieved using catalysts such as rhodium on alumina or ruthenium on carbon under more forcing conditions of hydrogen pressure and temperature.
Table 2: Catalytic Systems for the Hydrogenation of Phthalimide Derivatives
| Catalyst | Substrate | Product | Conditions |
| Pd/C | Phthalimide | Isoindolinone | Trifluoroacetic acid |
| [Ni(COD)₂] | Phthalimide | Isoindolinone | Not specified |
| [AgRe/Al₂O₃] | N-Benzyl Azaphthalimide | N-Benzyl Azaisoindolinone | 50 bar H₂, 150 °C |
Data compiled from studies on the catalytic hydrogenation of phthalimides and their analogues. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and has been successfully applied to the synthesis of substituted isoindolinones. acs.orgwikipedia.orgorganic-chemistry.org
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By choosing the appropriate starting materials, this reaction can be adapted to generate the isoindolinone scaffold. For example, a one-pot synthesis of substituted isoindolinones has been developed from 2-furaldehydes, primary amines, 2-(phenylselanyl)acrylic acids, and isocyanides. acs.org This tandem process involves an Ugi-4CR, followed by an intramolecular Diels-Alder cycloaddition and subsequent deselenization-aromatization.
Another approach utilizes the Ugi three-component reaction of 2-formylbenzoic acids, anilines, and isocyanides, catalyzed by a chiral phosphoric acid, to produce chiral isoindolinones in excellent yields. The resulting unsaturated isoindolinones can then be subjected to a reduction step, such as catalytic hydrogenation, to afford the corresponding saturated this compound derivatives.
Table 3: Ugi Reaction for the Synthesis of Isoindolinone Precursors
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |
| 2-Furaldehyde | Benzylamine | 2-(Phenylselanyl)acrylic acid | Benzyl isocyanide | Substituted Isoindolinone |
| 2-Formylbenzoic acid | Aniline | (Used as aldehyde component) | Various isocyanides | Chiral Isoindolinone |
Examples sourced from literature on the application of the Ugi reaction for isoindolinone synthesis. acs.org
Cetrimonium Bromide Salt-Promoted Multicomponent Cascade Reactions
Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step, enhancing atom economy and operational simplicity. The use of surfactants as promoters in aqueous media represents an environmentally conscious approach to organic synthesis. Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, can facilitate organic reactions in water by forming micelles, which act as microreactors, bringing organic substrates into close proximity and increasing reaction rates.
While specific literature detailing the use of cetrimonium bromide for the synthesis of this compound is not extensively documented, its application in other MCRs highlights its potential. For instance, cetrimonium bromide has been successfully employed to promote the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols in water asianpubs.org. This protocol takes advantage of the surfactant's ability to create a hydrophobic environment within the aqueous bulk, enabling the condensation of aldehydes, β-naphthol, and amides asianpubs.org. The methodology is noted for its broad substrate scope, high yields, and simple execution asianpubs.org. By analogy, a similar strategy could be envisioned for the synthesis of the this compound scaffold, where CTAB could promote the cascade condensation of appropriate precursors in an aqueous medium, offering a green and efficient synthetic route.
Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration Processes
A powerful one-pot methodology for the synthesis of complex isoindolin-1-one derivatives involves a sequence initiated by the Ugi-azide four-component reaction. This process has been utilized to create a series of 2-tetrazolylmethyl-isoindolin-1-one bis-heterocycles under mild conditions. wikipedia.orgnih.gov The reaction sequence commences with furan-2-ylmethanamine, an aldehyde, an isocyanide, and azidotrimethylsilane, which undergo an Ugi-azide reaction. This is followed by an intramolecular cascade involving N-acylation with maleic anhydride, an exo-selective Diels–Alder reaction, and subsequent dehydration to form the final isoindolin-1-one core. wikipedia.orgnih.gov
Computational studies using density functional theory (DFT) were performed to elucidate the reaction mechanism, investigating eight potential pathways. The calculations revealed that the most kinetically and thermodynamically favorable route proceeds via the Ugi-azide reaction, followed by N-acylation of the intermediate with maleic anhydride, an intramolecular exo-Diels–Alder cycloaddition, and a final dehydration step. wikipedia.org This sequence demonstrates the power of MCRs to rapidly build complex heterocyclic systems from simple starting materials.
| Aldehyde Component | Isocyanide Component | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | 2-((1-(tert-Butyl)-1H-tetrazol-5-yl)methyl)-3a,4,7,7a-tetrahydro-1H-isoindol-1-one derivative | 72 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 2-((1-(tert-Butyl)-1H-tetrazol-5-yl)methyl)-...-4-chlorophenyl-...-isoindol-1-one | 76 |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 2-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-...-4-methoxyphenyl-...-isoindol-1-one | 65 |
| 2-Naphthaldehyde | tert-Butyl isocyanide | 2-((1-(tert-Butyl)-1H-tetrazol-5-yl)methyl)-...-naphthalen-2-yl-...-isoindol-1-one | 58 |
| Anthracene-9-carbaldehyde | Benzyl isocyanide | 2-((1-Benzyl-1H-tetrazol-5-yl)methyl)-...-anthracen-9-yl-...-isoindol-1-one | 10 |
Stereoselective Synthesis and Chiral Induction
Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly for producing compounds with potential pharmaceutical applications. Various strategies have been developed for the stereoselective synthesis of saturated isoindolone analogues.
Enantioselective One-Pot Synthetic Protocols
One-pot domino reactions that create multiple stereocenters in a single operation are highly efficient for synthesizing complex chiral molecules. An elegant example is the stereoselective construction of the angularly fused 5-6-5 aza-tricyclic framework of octahydro-1H-cyclopenta[cd]isoindole. nih.govresearchgate.net This method employs a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction sequence. The reaction furnishes hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts with six contiguous stereogenic centers in high yields and with excellent stereoselectivity. nih.govresearchgate.net Subsequent cleavage of the oxa-bridge provides access to the octahydro-1H-cyclopenta[cd]isoindole core, which is a key structural component of the gracilamine alkaloid. nih.govresearchgate.net Such one-pot protocols are instrumental in rapidly accessing complex, stereochemically dense scaffolds from simple precursors.
Palladium-Catalyzed Intramolecular Heck-Mizoroki Reactions of Endocyclic Enamides
The palladium-catalyzed intramolecular Heck-Mizoroki reaction is a powerful tool for carbon-carbon bond formation and the synthesis of heterocyclic systems. asianpubs.org This reaction has been successfully applied to the enantioselective synthesis of tricyclic isoindolones containing tertiary and quaternary chiral centers. researchgate.netcardiff.ac.uk The strategy involves the cyclization of endocyclic enamides derived from aryl iodides.
In this process, N,N-ligands, such as palladium-bis(oxazoline) catalyst systems, have proven to be effective and lower-cost alternatives to traditional phosphine-based chiral ligands. researchgate.netcardiff.ac.uk The reaction proceeds under mild conditions and demonstrates good functional group tolerance. This methodology allows for the construction of the isoindolone core with high enantioselectivity. researchgate.netcardiff.ac.uk
| Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| N-(2-iodobenzyl)pyrrolidin-2-one derivative | Pd(OAc)₂ / (S)-MeO-BIPHEP | 73 | 97:3 |
| N-(2-iodobenzyl)piperidin-2-one derivative | Pd(OAc)₂ / (R)-BINAP | 65 | 95:5 |
| N-(2-iodo-4,5-dimethoxybenzyl)pyrrolidin-2-one derivative | Pd₂(dba)₃ / (S)-Ph-BIPHEMP | 70 | 96:4 |
Diastereoselective Crystallization Techniques for Product Isolation
Diastereoselective crystallization is a classical yet powerful technique for separating diastereomers from a mixture, which can be a crucial step in a total synthesis. This method relies on the different physicochemical properties of diastereomers, such as solubility, which allows for the selective crystallization of one isomer from a solution. wikipedia.org
In the context of isoindolone synthesis, where reactions may produce a mixture of diastereomers, this technique can be applied for product isolation and purification. For example, after a cascade reaction that forms multiple stereocenters, the resulting diastereomeric products can be separated. The synthesis of novel heterocycle-fused isoindolones via cascade Michael/aldol-like cyclization reactions yields products with high diastereoselectivity, and their structures are often confirmed by crystallographic analysis, which inherently involves crystallization. researchgate.net The general principle involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. While specific protocols detailing this technique for this compound are not prevalent, the crystalline nature of many isoindolone derivatives makes it a viable and important method for chiral resolution in this class of compounds.
Biocatalytic Approaches for Chemo- and Enantioselective C-H Bond Activation (e.g., Monoamine Oxidase-N)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral nitrogen heterocycles, enzymes such as monoamine oxidases (MAOs) are of particular interest.
Monoamine Oxidase-N (MAO-N) from Aspergillus niger has been effectively used for the biocatalytic aromatization of N-heterocycles. For example, MAO-N variants can catalyze the oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinoline derivatives. nih.govresearchgate.net This transformation proceeds via the selective oxidation of the substrate, demonstrating the enzyme's ability to act on the C-H bonds adjacent to the nitrogen atom within a heterocyclic system. nih.govresearchgate.net MAO-N has also been employed in one-pot chemoenzymatic cascades for the synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines. nih.gov In these cascades, MAO-N catalyzes an initial oxidation to form an intermediate iminium ion, which then undergoes a chemical reaction before a final biocatalytic deracemization step, again mediated by MAO-N, to yield a product with high enantiomeric excess. nih.gov
While the direct biocatalytic C-H activation to form the lactam of this compound using MAO-N has not been explicitly reported, the demonstrated activity of MAO-N on similar heterocyclic scaffolds suggests its potential for such transformations. Future research involving directed evolution and protein engineering could adapt MAO-N or other oxidases to catalyze the enantioselective C-H oxidation and subsequent lactamization to produce chiral isoindolones.
Green Chemistry Principles in Saturated Isoindolone Synthesis
In alignment with the growing demand for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of saturated isoindolones. This involves developing methods that reduce waste, eliminate hazardous substances, and improve energy efficiency.
A significant advancement in green synthesis is the development of solvent-free, or solventless, reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. A practical and efficient system for the concise synthesis of isoindolinones has been developed using substituted methyl 2-(halomethyl)benzoates and various amines. researchgate.net This one-pot method proceeds under catalyst-free and solvent-free conditions, transforming the reactants into the desired isoindolinone products in high yields (80-99%) and purity. researchgate.net This approach not only simplifies the reaction setup and workup but also represents a highly atom-economical route to this important heterocyclic scaffold.
When a solvent is necessary, the focus shifts to using environmentally benign options like water or developing systems where the solvent can be recycled. Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net A metal-free, selective synthesis of 3-hydroxyisoindolinones has been achieved using water as the solvent. researchgate.net This method involves the reaction of 2-alkynylbenzoic acids and amines at 100 °C, demonstrating the feasibility of using water for constructing the isoindolinone core. researchgate.net
Another approach involves using recyclable solvent and catalyst systems. For instance, a green and facile method for synthesizing isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters has been developed. researchgate.net This reaction is carried out in green solvents at room temperature using a fluorous phosphine organocatalyst. researchgate.net A key advantage of this system is that both the catalyst and the solvent can be recovered and recycled, significantly reducing resource consumption and waste generation. researchgate.net
Eliminating the need for a catalyst, especially those based on heavy metals, is a core goal of green chemistry. Several catalyst-free methods for synthesizing isoindolinones have been successfully developed. An operationally simple, one-pot, catalyst-free method involves a three-component reaction of 2-formylbenzoic acid, a primary amine, and a 1,3-dione in ethanol with dielectric heating. semanticscholar.org
| Reactants | Solvent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| 2-formylbenzoic acid, primary amine, 1,3-dione | Ethanol | Dielectric Heating | One-pot, three-component reaction | semanticscholar.org |
| Methyl 2-(halomethyl)benzoates, amines | None (Solvent-free) | Not specified | Avoids both catalyst and solvent | researchgate.net |
| 2-alkynylbenzoic acids, amines | Water | 100 °C | Utilizes water as a green solvent | researchgate.net |
Effective resource recycling is crucial for sustainable chemical production. In the context of isoindolone synthesis, strategies have been developed that allow for the recovery and reuse of valuable reaction components. The synthesis of isoindolinones using a fluorous phosphine catalyst in green solvents is a prime example, where both the catalyst and the solvent can be efficiently recycled. researchgate.net This approach not only makes the process more economical but also aligns with the principles of a circular economy by minimizing waste. The simplicity of manipulation and high efficiency of resource utilization make this protocol environmentally benign and suitable for broader applications. researchgate.net Such waste-minimized processes are essential for developing sustainable manufacturing protocols for fine chemicals and pharmaceuticals. kuleuven.behovione.com
Total Synthesis of this compound Containing Natural Products and their Analogues
The this compound core is a key structural feature in a variety of complex natural products. The total synthesis of these molecules is a challenging endeavor that drives the development of new synthetic strategies and reactions.
Cytochalasans are a large and structurally diverse family of fungal secondary metabolites that possess a wide range of significant biological activities, including antitumor and anti-inflammatory properties. researchgate.net A defining characteristic of these macrocyclic polyketides is the presence of a highly substituted isoindolone core. nih.govresearchgate.net
The total synthesis of cytochalasans has attracted considerable attention from the synthetic chemistry community. Bioinspired synthetic strategies, which mimic the proposed biosynthetic pathways of these natural products, have proven to be particularly powerful. These approaches often rely on key intramolecular cycloaddition reactions to construct the complex polycyclic framework from a linear precursor, mirroring nature's own synthetic logic. This review highlights recent progress from 2016 to 2021 in the bioinspired synthesis of various types of cytochalasans. The development of these strategies not only provides access to these valuable natural products for further biological study but also showcases the elegance and efficiency of mimicking natural biosynthetic processes in the laboratory.
| Compound Name | Source | Key Structural Feature |
|---|---|---|
| Cytochalasin A | Fungi | Tricyclic isoindolone-containing macrocycle |
| Chaetoglobosin A | Fungi | Pentacyclic isoindolone-containing macrocycle |
| Aspochalasins | Fungi | Isoindolone core derived from leucine |
| Pyrichalasins | Fungi | Isoindolone core derived from tyrosine |
Application of Sequential Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction represents a highly efficient and stereocontrolled method for the construction of the fused bicyclic core of this compound and its analogues. This reaction, where the diene and dienophile are tethered within the same molecule, facilitates the formation of the complex isoindolone ring system in a single, concerted step. The reaction's utility is particularly pronounced in multi-step synthetic sequences where it serves as a key cyclization step to establish the core architecture, which can then be further elaborated.
In the context of synthesizing complex macrocyclic structures containing a saturated isoindolone moiety, the IMDA reaction is often a pivotal event in a longer synthetic sequence. A notable application is in the approach to the cytochalasan family of natural products. The strategy involves the convergent assembly of a precursor containing a dienophile (e.g., a pyrrolinone ring) and a tethered diene. The subsequent IMDA cyclization, typically performed under high dilution to favor the intramolecular pathway, simultaneously forms the six-membered ring of the isoindolone core and the larger macrocyclic ring.
The stereochemical outcome of the IMDA reaction is governed by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. This often results in high diastereoselectivity, yielding the desired cis-fused ring system characteristic of many target molecules. The reaction can be promoted thermally or by Lewis acid catalysis, with the conditions being tailored to the specific substrate.
Below is a data table illustrating a representative IMDA reaction as a key step in a synthetic sequence toward a cytochalasan core structure.
| Diels-Alder Precursor | Reaction Conditions | Product (Adduct) | Yield | Key Features |
|---|---|---|---|---|
| Acyclic Pyrrolinone-Diene | High Dilution, Thermal (e.g., Reflux in Xylenes) | Macrocyclic Isoindolone Adduct | 53% | Simultaneous formation of isoindolone core and 11-membered macrocycle; High endo-selectivity. |
Elucidation of Synthetic Routes to Natural Product Scaffolds (e.g., Impatien A)
The saturated isoindolone core is a key structural motif present in a variety of biologically active natural products. The elucidation of synthetic routes to these complex molecules provides a platform for confirming their structures and enabling the synthesis of analogues for further biological study.
A relevant example is the spirocyclic isoindolinone alkaloid, Impatien A, which was isolated from Corydalis impatiens. The first total synthesis of (±)-Impatien A confirmed its unique spirocyclic structure, which features an isoindolinone core. Notably, the key strategic step in this synthesis was not a Diels-Alder reaction but rather an intramolecular aza-Heck cyclization, which successfully constructed the complex spirocyclic ring system. This highlights that while the Diels-Alder reaction is a powerful tool, other modern synthetic methodologies are also employed to access these important scaffolds.
However, the intramolecular Diels-Alder reaction remains a cornerstone in the synthesis of other major classes of natural products containing the isoindolone scaffold, most notably the cytochalasans. Synthetic strategies toward cytochalasins often fall into two categories: those that form the isoindolone core early via an intermolecular Diels-Alder reaction followed by macrocycle formation, and those that employ a late-stage IMDA reaction. The latter approach is particularly elegant, as it constructs the isoindolone core and the macrocycle in a single step from a complex acyclic precursor. This strategy has been successfully applied to the synthesis of Cytochalasin D.
The general approach involves the synthesis of a linear precursor that contains a diene and a dienophile (often an unsaturated lactam). The critical IMDA reaction then forges the bicyclic isoindolone system with a high degree of stereocontrol.
The following table outlines key aspects of synthetic strategies for natural product scaffolds containing the isoindolone core.
| Natural Product Scaffold | Key Synthetic Strategy | Core-Forming Reaction | Significance |
|---|---|---|---|
| Impatien A | Convergent synthesis featuring a late-stage cyclization. | Intramolecular aza-Heck Cyclization | First total synthesis confirming the structure of a unique spirocyclic isoindolinone. |
| Cytochalasans (e.g., Cytochalasin D) | Late-stage macrocyclization and isoindolone formation. | Intramolecular Diels-Alder Reaction | Efficiently constructs the complex fused and macrocyclic core with high stereocontrol. |
Chemical Transformations and Derivatization of the Octahydro 1h Isoindol 1 One Scaffold
Functionalization of the Saturated Isoindolone Ring System
Functionalization of the octahydro-1H-isoindol-1-one framework involves the strategic introduction of new chemical groups onto the pre-existing bicyclic structure. These transformations are crucial for modulating the physicochemical properties of the parent molecule.
The direct introduction of heteroatom-containing substituents (e.g., hydroxyl, amino, or thiol groups) onto the saturated carbocyclic ring of the this compound scaffold is a key strategy for altering polarity and creating new points for further derivatization. However, specific examples of such direct functionalizations on the this compound parent compound are not extensively documented in dedicated research studies.
Achieving regioselective and stereoselective functionalization on the cyclohexane (B81311) portion of the this compound ring system is a significant synthetic challenge due to the multiple similar C-H bonds. Directed C-H activation or the use of substrates with pre-installed directing groups are common strategies for controlling the site of reaction on such saturated rings. As with direct heteroatom introduction, specific methodologies focusing solely on the regioselective functionalization of the unsubstituted this compound cyclohexane moiety are not widely reported in the current scientific literature.
Epoxidation of an alkene within a related isoindole scaffold provides a powerful method for introducing functionality, creating a reactive three-membered ring that can be opened by various nucleophiles. Research on a related, partially saturated system, 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione, demonstrates this principle. The reaction of this compound with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. mdpi.com This transformation introduces a strained oxirane ring onto the cyclohexane moiety, which serves as an electrophilic site for subsequent reactions.
The epoxide ring is susceptible to ring-opening by a wide array of nucleophiles under either acidic or basic conditions. sigmaaldrich.com This reaction is governed by the SN2 mechanism, which typically results in the formation of trans products due to the backside attack of the nucleophile. sigmaaldrich.commasterorganicchemistry.com The regioselectivity of the attack on asymmetric epoxides depends on the reaction conditions; under basic conditions, the nucleophile generally attacks the less sterically hindered carbon, whereas under acidic conditions, the attack often occurs at the more substituted carbon, which can better stabilize a partial positive charge in the transition state. sigmaaldrich.com
Table 1: Epoxidation of a Tetrahydroisoindole-1,3-dione Derivative
| Starting Material | Reagent | Product | Reference |
|---|
To further increase molecular complexity, vicinal diols can be installed onto the cyclohexane ring through syn-dihydroxylation. This is commonly achieved using osmium tetroxide (OsO4). organic-chemistry.org In studies involving a 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, cis-hydroxylation was successfully performed using OsO4, followed by an acetylation step. This sequence resulted in the formation of a triacetate derivative, demonstrating a viable pathway to highly functionalized isoindole cores.
The Upjohn dihydroxylation process allows for the use of a catalytic amount of OsO4 in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), which regenerates the active osmium(VIII) species. beilstein-journals.org The resulting diols can then be readily acetylated using standard reagents such as acetic anhydride (B1165640) to protect the hydroxyl groups or to modify the compound's biological activity.
Synthesis of Fused and Bridged Polycyclic Systems Incorporating this compound Units
The this compound scaffold can be used as a building block for the construction of more elaborate fused and bridged polycyclic systems. These advanced structures are of interest in medicinal chemistry for their rigid conformations and potential to interact with biological targets.
A prominent method for creating fused heterocyclic systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govmdpi.com This reaction facilitates the fusion of a 1,2,3-triazole ring onto a molecular scaffold. While direct application on the this compound is not explicitly detailed, research on a closely related dihydroisoindolin-1-one core provides a clear blueprint for this transformation. nih.govresearchgate.net
In this work, a propargyl group was first installed at the C-1 position of the dihydroisoindolin-1-one ring. The resulting terminal alkyne underwent a regioselective [3+2] cycloaddition with various aryl azides. nih.gov The reaction was efficiently catalyzed by copper(I) iodide (CuI) in toluene (B28343) at elevated temperatures, exclusively yielding the 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov This method demonstrates an effective strategy for covalently linking the isoindolone scaffold to various aryl moieties through a stable triazole linker, affording novel, complex heterocyclic systems. nih.gov The yields for this transformation were generally good to excellent. nih.gov
Table 2: Copper-Catalyzed Synthesis of 1,2,3-Triazole-Substituted Dihydroisoindolin-1-ones
| Alkyne Substrate | Aryl Azide (Ar-N3) | Catalyst (10 mol%) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-benzyl-3-oxo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1-carboxylate | Phenyl azide | CuI | Toluene, 110 °C, 8h | 89 | nih.gov |
| Ethyl 2-benzyl-3-oxo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1-carboxylate | p-Tolyl azide | CuI | Toluene, 110 °C, 7h | 83 | nih.gov |
| Ethyl 2-benzyl-3-oxo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1-carboxylate | 4-Methoxyphenyl azide | CuI | Toluene, 110 °C, 6h | 86 | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Osmium tetroxide (OsO4) |
| N-methylmorpholine N-oxide (NMO) |
| Acetic anhydride |
| Copper(I) iodide (CuI) |
| Toluene |
| Ethyl 2-benzyl-3-oxo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1-carboxylate |
| Phenyl azide |
| p-Tolyl azide |
| 4-Methoxyphenyl azide |
Construction of Tricyclic and Polycyclic Isoindolone Architectures
The synthesis of tricyclic and polycyclic systems from isoindolone-based scaffolds is an area of active research, driven by the prevalence of these motifs in bioactive molecules. nih.govnih.gov One strategy involves a nickel-catalyzed tandem decyclization–addition–cyclization mechanism. researchgate.net In this approach, N-alkynyl-3-hydroxyisoindolin-1-ones, which can be considered derivatives of the isoindolone core, react with 1,3-dicarbonyl compounds in the presence of a Ni(II) salt catalyst to form tricyclic isoindolone derivatives. researchgate.net The reaction proceeds through a proposed ketenimine intermediate, demonstrating a sophisticated transformation of the initial bicyclic structure into a more complex tricyclic system. researchgate.net
Another versatile method for constructing polycyclic isoindolines involves an α-C–H/N–H annulation strategy. nih.gov This process utilizes relatively unstable cyclic imines, which are generated in situ from their corresponding alicyclic amines. These imines then react with aryl lithium compounds that have a leaving group on an ortho-methylene functionality, leading to the formation of polycyclic isoindolines in a single step. nih.gov This transformation has been successfully applied to a range of amines, including pyrrolidine (B122466), piperidine, and azepane, showcasing its utility in building complex fused-ring systems. nih.gov
A Heck-aza-Michael (HaM) strategy has also been employed to create a library of unique tricyclic sultams that incorporate an isoindoline (B1297411) ring. nih.gov The isoindoline core is installed via a Heck reaction on a vinylsulfonamide, which is followed by a one-pot deprotection and an intramolecular aza-Michael reaction. nih.gov Subsequent cyclization generates the final tricyclic architecture. nih.gov
| Starting Scaffold/Precursor | Reaction Strategy | Resulting Architecture | Key Features | Reference |
|---|---|---|---|---|
| N-alkynyl-3-hydroxyisoindolin-1-ones | Ni(II)-Catalyzed Decyclization–Addition–Cyclization | Tricyclic Isoindolones | Reacts with 1,3-dicarbonyl compounds; proceeds via a ketenimine intermediate. | researchgate.net |
| Alicyclic Amines / Aryl Lithium Compounds | α-C–H/N–H Annulation | Polycyclic Isoindolines | Involves in situ generation of unstable cyclic imines. | nih.gov |
| Substituted Bromobenzene and Vinylsulfonamide | Heck-aza-Michael (HaM) Strategy | Tricyclic Sultams with Isoindoline Core | Multi-step process involving Heck reaction and intramolecular aza-Michael addition. | nih.gov |
Synthesis of Spirocyclic Systems Featuring the Isoindolone Core
Spirocyclic isoindolones are a prominent class of N-heterocycles found in numerous bioactive molecules. nsf.gov A powerful method for their synthesis utilizes a sequential alkynyl halo-aza-Prins reaction followed by an oxidative halo-Nazarov cyclization. nsf.govnih.gov This process begins with the reaction of 3-hydroxyisoindolones with alkynes to generate aza-Prins products. nsf.govnih.gov These intermediates then undergo oxidation at the C3 position of the isoindolone core, facilitated by amide activation with triflic anhydride and a pyridine (B92270) base. nsf.gov This activation forms a pentadienyl cation that engages in a halo-Nazarov cyclization to yield the final angular-fused spirocyclic N-heterocycles. nsf.govnih.gov This methodology allows for the creation of two new rings, two new carbon-carbon bonds, and an aza-tertiary stereocenter in a two-step sequence. nsf.govnih.gov
Another effective approach involves the Brønsted-acid catalyzed reaction between enamides and 3-hydroxy-isoindolinones. researchgate.net Using simple acids like para-toluenesulfonic acid, this highly stereoselective transformation produces densely substituted spiroisoindolones with three contiguous stereogenic centers in high yields and diastereoselectivities. researchgate.net
The Nazarov cyclization of divinyl ketones is a classic and efficient method for forming five-membered carbocycles, and this strategy has been adapted for creating spirocyclic isoindolones. researchgate.net The reaction involves a 4π-conrotatory electro-cyclization of a conjugated pentadienyl cation, and recent advancements have expanded its utility in synthesizing these complex heterocyclic systems. researchgate.net
| Precursor | Reaction Strategy | Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 3-Hydroxyisoindolones | Alkynyl aza-Prins / Oxidative halo-Nazarov Cyclization | Angular-fused Spirocyclic N-heterocycles | Triflic anhydride, 2-chloropyridine | nsf.govnih.gov |
| 3-Hydroxyisoindolones and Enamides | Brønsted-Acid Catalysis | Substituted Spiroisoindolones | para-Toluenesulfonic acid | researchgate.net |
| Divinyl Ketone Analogues | Nazarov-Like Cyclization | Spirocyclic Isoindolones | Pentadienyl cation intermediate | researchgate.net |
Derivatization for Specialized Academic and Material Science Research Applications
Development of Fluorescent Analogues with Tunable Properties
The isoindole core is a known fluorophore, but its practical application is often limited by the instability of the heterocyclic ring system. nih.gov Research has shown that the stability and fluorescent properties can be tuned through chemical modification. The introduction of electron-withdrawing substituents into the aromatic dialdehyde (B1249045) component used in a three-component assembly reaction with an amine and a thiol can yield stable, fluorescent isoindole products. nih.govresearchgate.net This approach allows for the one-pot synthesis of isoindoles that can be purified by column chromatography and are significantly easier to handle than the parent compound. nih.gov
Further elaboration of the isoindole scaffold has led to the synthesis of strongly luminescent heterocycles, such as indolizino[3,4,5-ab]isoindole (INI) derivatives. scilit.comfigshare.comfigshare.com These compounds are prepared via 1,3-dipolar cycloaddition reactions and exhibit promising optical and electrochemical properties. scilit.comfigshare.com Computational modeling has also been used to rationally design fluorescent scaffolds, such as pyrido[3,2-b]indolizine, which offers tunable emission colors from blue to red by strategic placement of substituents. nih.govnih.gov Although these systems are more complex than the simple this compound, the principles of tuning fluorescence through structural modification are directly applicable. For instance, modifying a phenolylazoindole scaffold with different functional groups can produce derivatives with distinct fluorescence emission properties, with quantum yields influenced by the nature of the substituent. rsc.org
Synthesis of Octahydro-1H-isoindole-1-carboxylic Acid Derivatives and Analogues
Bicyclic proline analogues are of significant interest in medicinal chemistry, and the this compound scaffold is an excellent starting point for their synthesis. Specifically, trans-fused octahydroisoindole-1-carboxylic acids have been prepared in a highly stereoselective manner using (3aR,7aR)-octahydroisoindole-1-one as a key precursor. benthamdirect.comresearchgate.net This demonstrates the direct utility of the octahydroisoindolone core in generating more complex and functionalized analogues. The synthesis of these carboxylic acid derivatives provides access to constrained amino acid mimics that can be incorporated into peptides or used as building blocks for drug discovery. benthamdirect.comresearchgate.net
Creation of Isoindoline/Isoindoline-1,3-dione Analogues for Structural Studies
The this compound scaffold is closely related to isoindoline-1,3-dione, a privileged structure in medicinal chemistry known for its broad range of biological activities. mdpi.com The synthesis of N-substituted isoindoline-1,3-dione derivatives is often straightforward, typically involving the condensation of phthalic anhydride (or its hydrogenated analogues) with primary amines or hydrazides in a solvent like glacial acetic acid. mdpi.comacs.orgmdpi.commdpi.com
These derivatives are extensively used in structural and biological studies. For example, a series of new 1H-isoindole-1,3(2H)-dione derivatives have been synthesized and their structures confirmed by elemental analysis, FT-IR, and NMR spectroscopy. nih.gov Such studies, often complemented by molecular docking, help to elucidate structure-activity relationships (SAR). acs.orgnih.gov The planar aromatic ring and hydrophobicity of the isoindoline-1,3-dione moiety are key to its interaction with biological targets. acs.org The synthesis of polysubstituted isoindole-1,3-diones from precursors like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione allows for systematic structural modifications to probe these interactions. researchgate.net The precise structures of these analogues, including epoxide and tricyclic derivatives, have been determined by X-ray diffraction analysis, providing definitive data for structural studies. researchgate.net
Spectroscopic Characterization of Octahydro 1h Isoindol 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the carbon-hydrogen framework and the electronic environment of each atom.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for the structural determination of Octahydro-1H-isoindol-1-one.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). For a cis-fused this compound, the spectrum would be complex due to the number of non-equivalent methylene protons. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet. The two bridgehead protons are diastereotopic and would appear as distinct multiplets. Protons on the carbon adjacent to the carbonyl group are deshielded and would resonate at a lower field compared to other aliphatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon of the lactam ring due to its significant deshielding. The bridgehead carbons and the carbon alpha to the nitrogen also have characteristic chemical shifts. The remaining aliphatic carbons in the six-membered ring appear in the upfield region of the spectrum. The number of signals can confirm the symmetry of the molecule.
Table 1: Representative ¹H NMR Data for cis-Octahydro-1H-isoindol-1-one (400 MHz, CDCl₃) Note: These are predicted values based on analogous structures. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (NH) | ~6.5-7.5 | br s | - |
| H-3a | ~3.0-3.2 | m | - |
| H-7a | ~2.6-2.8 | m | - |
| H-3 | ~2.3-2.5 | m | - |
| H-4, H-5, H-6, H-7 | ~1.2-1.9 | m | - |
Table 2: Representative ¹³C NMR Data for cis-Octahydro-1H-isoindol-1-one (100 MHz, CDCl₃) Note: These are predicted values based on analogous structures. Actual values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~175-180 |
| C-3 | ~45-50 |
| C-3a | ~40-45 |
| C-7a | ~38-43 |
| C-4, C-5, C-6, C-7 | ~20-30 |
Stereochemical assignments, particularly the cis or trans fusion of the rings, can be inferred from the coupling constants between the bridgehead protons and adjacent protons, as well as through Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity of protons.
While 1D NMR provides essential data, complex molecules like this compound often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It generates a 2D map with the ¹H spectrum on both axes, and cross-peaks indicate which protons are coupled. This is fundamental for tracing the proton connectivity throughout the aliphatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It is invaluable for assigning the resonances in the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for connecting molecular fragments and for assigning quaternary carbons, such as the carbonyl carbon (C-1), by observing its correlation with nearby protons (e.g., H-7a, H-3).
DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ucsb.eduresearchgate.net For a purified sample of an this compound derivative, DOSY can confirm the presence of a single species. It is also useful for studying non-covalent interactions, such as aggregation or binding to larger molecules, by observing changes in the diffusion coefficient. researchgate.netresearchgate.net
NMR titration is an experimental approach used to study intermolecular interactions in solution. nih.govacs.org By recording NMR spectra of a solution of this compound while incrementally adding a binding partner (e.g., a metal ion, a small organic molecule, or a protein), one can monitor changes in the chemical shifts of specific protons or carbons.
These chemical shift perturbations (CSPs) provide detailed information about the binding event. nih.gov The nuclei closest to the interaction site typically experience the largest changes in their chemical shift. By mapping these changes onto the molecular structure, the binding interface can be identified. Furthermore, by analyzing the change in chemical shift as a function of the binding partner's concentration, a binding isotherm can be constructed, from which the dissociation constant (K_d) and thus the binding affinity can be calculated. acs.org This technique is instrumental for understanding the mechanisms of action or recognition properties of this compound derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the key functional groups are the secondary amide (lactam) and the aliphatic C-H bonds.
The most prominent and diagnostic peak in the IR spectrum is the strong absorption due to the C=O stretching vibration of the lactam ring, typically appearing in the 1650-1690 cm⁻¹ region. uomustansiriyah.edu.iq The exact position is sensitive to ring strain. The N-H stretching vibration gives rise to a moderate to strong band around 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. uomustansiriyah.edu.iq
Table 3: Representative FTIR Data for this compound Note: These are predicted values based on analogous structures. Actual values may vary.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. wikipedia.org It relies on changes in the polarizability of a molecule during vibration. While FTIR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations within the carbon skeleton.
For this compound, the C=O stretch of the lactam is also observable in the Raman spectrum, typically around 1650-1690 cm⁻¹. nih.govacs.org The symmetric C-C stretching and breathing modes of the bicyclic ring system may give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹) that might be weak or absent in the IR spectrum. wikipedia.org The aliphatic C-H stretching vibrations are also clearly visible. This makes Raman a valuable tool for obtaining a complete vibrational fingerprint of the molecule. nih.gov
Table 4: Representative Raman Data for this compound Note: These are predicted values based on analogous structures. Actual values may vary.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1650 - 1690 | Medium-Strong |
| CH₂ Bend (Twisting/Wagging) | 1200 - 1450 | Medium-Strong |
| C-C Stretch / Ring Modes | 800 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure m/z values to a very high degree of accuracy (typically within 5 ppm). rsc.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. rsc.orgcreative-proteomics.com
For isoindolinone derivatives, HRMS is crucial for confirming the successful synthesis of the target molecule and for identifying its molecular formula. For instance, in the characterization of novel synthesized isoindolinone derivatives, HRMS is used to confirm the structure by matching the experimentally measured accurate mass with the theoretically calculated mass for the proposed formula. nih.gov The high accuracy of the measurement provides strong evidence for the compound's elemental composition. creative-proteomics.com
Table 1: Illustrative HRMS Data for an Isoindolinone Derivative
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₅S |
| Calculated m/z | 358.0678 |
| Measured m/z | 358.0675 |
| Mass Difference (ppm) | -0.84 |
This table presents hypothetical data to illustrate the precision of HRMS in confirming molecular formulas.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hybrid technique is a cornerstone for assessing the purity of synthesized compounds and analyzing complex mixtures, such as reaction intermediates and final products. fishersci.com
In the context of this compound and its derivatives, LC-MS is employed to separate the target compound from any unreacted starting materials, byproducts, or impurities. The HPLC component separates the mixture based on the differential partitioning of analytes between a mobile phase and a stationary phase. The eluting components are then introduced into the mass spectrometer, which provides mass information for each separated peak. almacgroup.com This allows for both the quantification of purity and the tentative identification of impurities based on their mass. The method's robustness makes it suitable for routine quality control screening in drug discovery and development processes. fishersci.com Furthermore, LC-MS can be adapted to determine isotopic purity in labeled compounds, a critical parameter in certain research applications. almacgroup.comresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of molecules by studying the transitions between different electronic energy levels.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. ufg.br The core structure of isoindolinone acts as a chromophore, a group of atoms responsible for the molecule's characteristic optical absorption. youtube.com
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and its environment. For indole derivatives, which are structurally related to the isoindolone core, the nature and position of substituents on the aromatic ring significantly influence the electronic transition energies. nih.gov Electron-withdrawing groups tend to shift the maximum absorbance to longer wavelengths (a red shift), while electron-donating groups often cause a shift to shorter wavelengths (a blue shift). nih.gov This data is crucial for characterizing the electronic properties of new derivatives and understanding structure-property relationships.
Table 2: UV-Visible Absorption Data for Substituted Indole Chromophores
| Compound (in Ethanol) | Substituent at 4-position | λab max (nm) |
|---|---|---|
| Indole | -H | 278 |
| 4-Cyanoindole | -CN (EWG) | 299 |
| 4-Nitroindole | -NO₂ (EWG) | 363 |
| 4-Aminoindole | -NH₂ (EDG) | 275 |
Data adapted from studies on indole derivatives to illustrate substituent effects on the chromophore. nih.gov
Fluorescence spectroscopy involves the emission of a photon from a molecule as it relaxes from an excited electronic state to the ground state. Analysis of fluorescence provides information about the structure and dynamics of the excited state. The fluorescence excitation spectrum is obtained by monitoring the fluorescence intensity at a specific wavelength while scanning the excitation wavelength. It often resembles the absorption spectrum and helps identify the energy levels responsible for emission. researchgate.net
For complex molecules like isoindolinone derivatives, understanding the excited-state dynamics is key to developing fluorescent probes. For example, studies on 4-hydroxyisoindoline-1,3-dione have shown that processes like excited-state intramolecular proton transfer (ESIPT) can occur on an ultrafast timescale (~1 ps), leading to dual-band fluorescence. Techniques like UV-UV holeburning spectroscopy can provide even more detailed information by selectively exciting specific conformations of a molecule, allowing for the study of their individual excited-state properties and geometries.
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice. mdpi.com
For derivatives of the isoindoline (B1297411) core, X-ray crystallography has been used to confirm their molecular structure and stereochemistry. For example, the crystal structures of several 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives have been determined. tandfonline.com These analyses reveal the crystal system, space group, and unit cell dimensions, and allow for a detailed examination of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. tandfonline.commdpi.com This information is fundamental to understanding the solid-state properties of the material and for computational modeling studies.
Table 3: Crystallographic Data for a 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| β (°) | 98.6180(10) |
| Volume (ų) | 900.07(5) |
Data is illustrative of typical crystallographic parameters obtained for related heterocyclic systems. mdpi.com
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is an analytical technique that provides unambiguous information about the molecular structure of a crystalline compound. By irradiating a single crystal with an X-ray beam, the resulting diffraction pattern can be analyzed to generate a three-dimensional map of electron density. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
While the crystallographic data for the parent compound this compound is not extensively reported in publicly accessible literature, crucial structural insights have been gained from detailed studies on its key derivatives. A significant investigation into the stereocontrolled synthesis of enantiopure cis-fused octahydroisoindolones utilized single-crystal X-ray diffraction to unequivocally confirm the structure and relative stereochemistry of several tricyclic oxazoloisoindolone lactam precursors. acs.orgcolab.ws
The crystal structures of these precursors, such as (3R,5aS,9aR,9bS)-3-phenyl-2,3,5a,6,7,8,9,9a-octahydro-1H-oxazolo[3,2-a]isoindol-5-one, were determined, and the corresponding data were deposited in the Cambridge Structural Database (CSD). acs.org This analysis was instrumental in confirming the cis-fusion of the bicyclic isoindolone core and the specific spatial arrangement of substituents, which is critical for their use in asymmetric synthesis.
The data obtained from such an analysis provides a definitive structural proof that other spectroscopic methods, like NMR or mass spectrometry, can only infer. It establishes the foundational structural framework from which all other chemical and biological properties derive.
Table 1: Representative Crystallographic Data for Derivatives of this compound Note: The following data pertains to key synthetic intermediates and derivatives as the data for the parent compound is not available in the reviewed literature. The data has been deposited in the Cambridge Structural Database (CSD).
| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Structural Findings |
| (3R,5aS,9aR,9bS)-3-phenyl-2,3,5a,6,7,8,9,9a-octahydro-1H-oxazolo[3,2-a]isoindol-5-one and related derivatives | 2094226 – 2094228 | Not specified | Not specified | Confirmed the absolute and relative stereochemistry, and the cis-fusion of the octahydroisoindolone ring system. acs.org |
Analysis of Polymorphic Forms and Crystalline Arrangements
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is therefore critical, particularly in the development of pharmaceutical and material sciences. As of this writing, specific studies detailing the polymorphic forms of this compound have not been reported in the surveyed scientific literature.
However, the analysis of the crystalline arrangement, or crystal packing, of its derivatives provides valuable information on the intermolecular forces that govern the solid-state architecture of this class of compounds. The crystal packing describes how molecules are arranged within the unit cell and how they interact with their neighbors. These arrangements are stabilized by a network of non-covalent interactions.
For bicyclic lactams like this compound, the primary intermolecular interactions that dictate the crystalline arrangement are hydrogen bonds. The lactam functional group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong and directional N-H···O hydrogen bonds, which often lead to the assembly of molecules into well-defined chains, dimers, or sheets within the crystal lattice.
The Octahydro 1h Isoindol 1 One Scaffold in Advanced Organic Synthesis
Precursors for Complex Heterocyclic Systems
The inherent reactivity of the octahydro-1H-isoindol-1-one core allows for its elaboration into a variety of more complex heterocyclic structures. Its utility as a building block stems from the ability to selectively modify both the lactam and the carbocyclic ring, providing access to a wide range of nitrogen-containing compounds.
Building Blocks for the Construction of Diverse N-Containing Heterocyclic Compounds
The this compound scaffold serves as a foundational element for the synthesis of a variety of nitrogen-containing heterocyclic compounds. A notable example is its application in domino reactions to construct intricate polycyclic systems. For instance, a highly stereoselective one-pot method has been developed for the synthesis of angularly fused 5-6-5 aza-tricyclic frameworks, which form the core of certain alkaloids like gracilamine nih.gov. This domino reaction, involving an aza-Piancatelli rearrangement and an intramolecular Diels-Alder reaction, showcases the potential of isoindole-related structures to rapidly generate molecular complexity nih.gov.
Furthermore, the related isoindoline (B1297411) core, of which this compound is a derivative, is a key component in numerous clinically approved drugs, highlighting the significance of this heterocyclic system in medicinal chemistry. mdpi.com The synthesis of novel molecules possessing the isoindoline core is an active area of research, with applications in creating compounds with diverse pharmacological activities. mdpi.com
Intermediates for the Synthesis of Spirocyclic Systems
While direct examples of this compound as an intermediate for spirocyclic systems are not extensively documented in readily available literature, the broader class of isoindolinone derivatives has been utilized in the synthesis of spiro-fused heterocyclic compounds. For example, an organocatalytic enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols has been developed to produce spiro isoindolinone-oxepine-fused indoles. This method allows for the creation of a spiro-quaternary stereocenter with high yield and enantioselectivity.
The general synthetic accessibility of spiroindolines and spiroindoles, which are important structural motifs in pharmaceuticals and natural products, further suggests the potential of saturated isoindolones as precursors. The reactivity of the lactam carbonyl group in this compound could, in principle, be exploited in reactions designed to generate spirocyclic junctions.
Scaffold for Analogue Synthesis and Chemical Space Exploration
The rigid framework of this compound provides a well-defined three-dimensional starting point for the synthesis of analogues of biologically active molecules and for the exploration of novel chemical space.
Utilization of Saturated Isoindolone Scaffolds in Target-Oriented Synthesis
Target-oriented synthesis often relies on the use of rigid scaffolds to control the spatial arrangement of functional groups. The saturated isoindolone skeleton is an attractive scaffold in this regard. While specific examples detailing the use of this compound in target-oriented synthesis are emerging, the broader class of isoindoline-1,3-dione derivatives has been extensively studied in medicinal chemistry. These studies provide a strong rationale for the use of the this compound core in similar endeavors. For instance, derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their biological activities, demonstrating the utility of this scaffold in generating new medicinal substances. mdpi.com
The synthesis of derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, a closely related structure, further highlights the potential of the saturated isoindolone scaffold. mdpi.com These derivatives are being investigated for various therapeutic applications, indicating that the core structure is amenable to modifications that can lead to biologically active compounds. mdpi.com
Derivatives as Valuable Intermediates for Advanced Molecular Architectures
The chemical modification of the this compound scaffold can lead to a variety of valuable intermediates for the construction of more complex and advanced molecular architectures. The lactam nitrogen and the α-carbon to the carbonyl group are key sites for functionalization.
The table below illustrates some potential synthetic transformations of the this compound scaffold to generate diverse molecular architectures.
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| This compound | 1. Base (e.g., LDA), 2. Electrophile (e.g., Alkyl halide) | α-Substituted lactam | Introduction of functional groups for further elaboration. |
| This compound | Reducing agent (e.g., LiAlH4) | Octahydro-1H-isoindole | Synthesis of substituted amines and diamines. |
| This compound | N-alkylation/acylation reagents | N-Functionalized lactam | Modification of steric and electronic properties. |
| This compound | Ring-opening polymerization initiators | Polyamide | Development of new polymeric materials. |
These transformations demonstrate the potential of this compound as a versatile intermediate in organic synthesis.
Role in the Development of Functional Materials
The application of the this compound scaffold in the development of functional materials is an area with underexplored potential. The bifunctional nature of the molecule, containing both a reactive lactam and a stable carbocyclic ring, suggests its possible use as a monomer in polymerization reactions.
While specific research on the use of this compound in functional materials is not yet prominent, the broader field of isoindole-containing materials offers some insights. For instance, polyindoles, derived from the polymerization of indole, have been investigated for their electrical conductivity. The synthesis of conductive polymers is a significant area of materials science, and the incorporation of novel monomeric units is a key strategy for developing materials with tailored properties.
The lactam ring in this compound could potentially undergo ring-opening polymerization to form polyamides. Polyamides are a well-established class of polymers with a wide range of applications, from textiles to engineering plastics. The incorporation of the bicyclic structure of this compound into a polyamide backbone could impart unique thermal and mechanical properties to the resulting material. Further research is needed to explore the viability of this approach and the characteristics of such novel polymers.
Application in the Synthesis of Organic Dyes and Pigments
The isoindole moiety is a key component in a variety of synthetic dyes and pigments. For instance, derivatives of 1H-isoindole-1,3(2H)-dione have been utilized as precursors in the synthesis of monoazo disperse dyes. These dyes are valued for their brilliant colors and good fastness properties on hydrophobic textile fibers. The synthesis typically involves the diazotization of an amino-substituted isoindoledione and subsequent coupling with electron-rich aromatic compounds, such as naphthols or anilines, to generate the final chromophore.
While the fully saturated this compound lacks the extended conjugation necessary for color in its native state, it can serve as a valuable building block in the synthesis of more complex colorants. The secondary amine within the lactam structure provides a reactive site for the introduction of chromophoric groups. By attaching auxochromes (color-enhancing groups) or incorporating the scaffold into a larger conjugated system, it is possible to develop novel dyes and pigments. The saturated carbocyclic ring of the octahydro-isoindolone scaffold could also be functionalized to tune the solubility and lightfastness of the resulting colorants.
A generalized synthetic approach to such dyes could involve the N-functionalization of the this compound ring with a suitable aromatic amine, which can then be diazotized and coupled with a coupling agent to form an azo dye. The specific properties of the resulting dye would be dependent on the nature of the aromatic components and any additional substituents on the octahydro-isoindolone ring.
Integration into Fluorescent Molecules and Photochromic Materials
The rigid, bicyclic structure of the this compound scaffold makes it an attractive platform for the design of fluorescent molecules and photochromic materials. The defined stereochemistry of the ring system can be exploited to control the spatial arrangement of appended fluorophores or photoactive moieties, potentially leading to materials with enhanced performance.
Derivatives of the related isoindole scaffold have been successfully employed in the development of fluorescent probes. For example, an isoindole-imidazole-based Schiff base chemosensor has been synthesized and shown to exhibit a selective "turn-on" fluorescence response to the presence of zinc ions (Zn²⁺) mdpi.com. This probe demonstrates a significant increase in fluorescence intensity upon binding with Zn²⁺, with a low detection limit, making it suitable for sensing applications mdpi.com.
The this compound scaffold could be similarly incorporated into the design of novel fluorescent probes. The lactam nitrogen can be functionalized with a variety of fluorogenic and ion-binding moieties. The saturated ring system may also serve to insulate the fluorophore from non-radiative decay pathways, potentially leading to higher quantum yields.
Below is a data table detailing the photophysical properties of a representative isoindole-imidazole based fluorescent probe, illustrating the potential for this class of compounds.
| Compound Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Application |
| 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione | 480 nm | 558 nm | 0.036 (free), 0.69 (with Zn²⁺) | Selective fluorescent sensor for Zn²⁺ ions mdpi.com |
This table presents data for a related isoindole derivative to illustrate the potential of the core structure in fluorescent applications.
Photochromism is a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation olikrom.com. This property is central to the development of materials for optical data storage, smart windows, and molecular switches. Organic photochromic molecules often rely on processes such as photoisomerization or the opening and closing of rings olikrom.com.
The this compound scaffold can be envisioned as a component in novel photochromic systems. By attaching known photochromic units, such as spiropyrans, azobenzenes, or diarylethenes, to the octahydro-isoindolone framework, it may be possible to create new materials with tailored photo-switching properties. The rigid and well-defined structure of the scaffold could influence the kinetics and efficiency of the photochromic transformation.
For instance, a spiropyran moiety could be attached to the nitrogen atom of the this compound ring. Upon irradiation with UV light, the spiropyran could undergo a ring-opening reaction to form a colored merocyanine isomer. The reverse reaction could be triggered by visible light or heat. The specific properties of such a photochromic system would depend on the nature of the substituents on both the spiropyran and the octahydro-isoindolone components.
Q & A
Q. What protocols ensure reproducibility in this compound synthesis across labs?
- Methodological Answer : Adopt FAIR data principles :
- Publish detailed synthetic procedures (e.g., Catalyst:substrate ratios, degassing steps).
- Share raw spectral data (e.g., via Figshare or Zenodo).
- Use IUPAC-standardized nomenclature to avoid ambiguity.
Collaborate via inter-lab validation studies to identify critical variables (e.g., moisture sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
